molecular formula C9H11FO2 B2708182 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene CAS No. 1698576-59-8

2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

Cat. No. B2708182
CAS RN: 1698576-59-8
M. Wt: 170.183
InChI Key: XFKNHMMIQXHNBK-UHFFFAOYSA-N
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Description

“2-Fluoro-1-(methoxymethoxy)-3-methylbenzene” is a chemical compound with the molecular formula C9H11FO2 . It is a liquid in its physical form .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-1-(methoxymethoxy)-3-methylbenzene” consists of a benzene ring with a fluoro group at the 2nd position, a methoxymethoxy group at the 1st position, and a methyl group at the 3rd position . The molecular weight of this compound is 170.18 g/mol .


Physical And Chemical Properties Analysis

“2-Fluoro-1-(methoxymethoxy)-3-methylbenzene” is a liquid in its physical form . It has a molecular weight of 170.18 g/mol .

Scientific Research Applications

Monitoring Aldol Reactions

2-Fluoro-1-(methoxymethoxy)-3-methylbenzene can be linked with fluorescence monitoring in chemical reactions. A study developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, useful for monitoring the progress of aldol reactions through fluorescence increases (Guo & Tanaka, 2009).

Organometallic Chemistry

This chemical finds applications in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents in compounds like fluorobenzene and 1,2-difluorobenzene reduces their ability to donate π-electron density, making them useful in this field (Pike, Crimmin & Chaplin, 2017).

O-Demethylation Reactions

The compound also has relevance in O-demethylase activity research, where it can influence the rate of O-demethylation in certain organic compounds under anaerobic conditions (Stupperich, Konle & Eckerskorn, 1996).

Crystal Structure Analysis

In crystallography, 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene-related compounds have been analyzed for their molecular structures and intermolecular interactions, which provides valuable insights into molecular geometry and bonding (Saeed, Khera, Arfan, Simpson & Stanley, 2009).

Catalysis and Biomass Conversion

In catalysis, it has been used to study the conversion of biomass-derived materials into valuable chemicals. Research on the catalytic conversion of anisole (methoxybenzene) to gasoline-range molecules over a bifunctional catalyst is one such example (Zhu, Lobban, Mallinson & Resasco, 2011).

Safety And Hazards

The safety data sheet (SDS) for “2-Fluoro-1-(methoxymethoxy)-3-methylbenzene” was not available in the search results. Therefore, the specific hazards associated with this compound are not known .

properties

IUPAC Name

2-fluoro-1-(methoxymethoxy)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7-4-3-5-8(9(7)10)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKNHMMIQXHNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCOC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

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